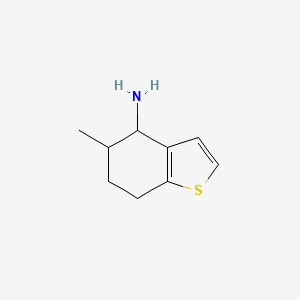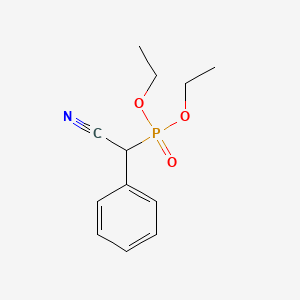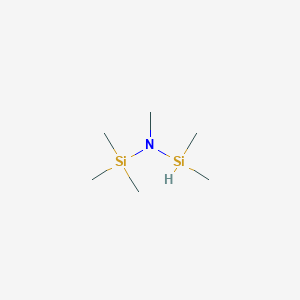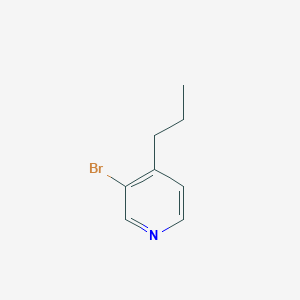
1-(3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine is a compound that belongs to the class of guanidines and oxadiazoles. This compound is characterized by the presence of a guanidine group attached to a 1,2,4-oxadiazole ring, which is further substituted with a 3-nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine typically involves the reaction of 3-nitrobenzohydrazide with cyanogen bromide to form the 1,2,4-oxadiazole ring. This intermediate is then reacted with guanidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Cyclization: The compound can form cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted guanidines, and various cyclic compounds. These products can have different properties and applications depending on their structure and functional groups.
Aplicaciones Científicas De Investigación
N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine include other guanidine derivatives and oxadiazole-containing compounds. Examples include:
- N-(4,6-dimethyl-2-pyrimidinyl)-N’-(3-nitrophenyl)guanidine
- 3-(3-Nitrophenyl)-1,2,4-oxadiazole
- Various substituted guanidines and oxadiazoles .
Uniqueness
The uniqueness of N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific fields.
Propiedades
Número CAS |
88540-87-8 |
|---|---|
Fórmula molecular |
C9H8N6O3 |
Peso molecular |
248.20 g/mol |
Nombre IUPAC |
2-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine |
InChI |
InChI=1S/C9H8N6O3/c10-8(11)13-9-12-7(14-18-9)5-2-1-3-6(4-5)15(16)17/h1-4H,(H4,10,11,12,13,14) |
Clave InChI |
QVFBPUZDEARQLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-4-morpholin-4-yl-7-pyrimidin-5-yl-pyrido[3,2-d]pyrimidine](/img/structure/B8734898.png)





![Benzo[d][1,3]dioxol-5-ylglycine](/img/structure/B8734953.png)
![Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]-](/img/structure/B8734960.png)
![Methyl 5-methoxy-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8734971.png)

![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B8734986.png)

